N-(4-methylidenecyclohexyl)oxolane-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves cyclization and three-component reactions. For instance, N-formyl-N-methylcyclohexene-1-carboxamide cyclized upon irradiation to yield N-methylcyclohexane-l,1-dicarboximide through intramolecular hydrogen abstraction . Similarly, N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides were synthesized from N-arylamides of acetoacetic acid and aromatic aldehydes in the presence of piperidine . Another synthesis involved N-aryl-3-oxobutanamides reacting with salicylaldehyde and urea, catalyzed by NaHSO4, to form N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides .
Molecular Structure Analysis
The molecular structures of synthesized compounds were determined using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (PMR), and mass spectroscopy were used to determine the structure of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides . Similarly, IR and 1H NMR spectroscopy, along with X-ray analysis, were employed for N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides . The crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives were also elucidated, revealing details about the conformation around the C-N bond and the orientation of the amide O atom .
Chemical Reactions Analysis
The papers do not provide explicit details on the chemical reactions of N-(4-methylidenecyclohexyl)oxolane-3-carboxamide. However, the reactions described in the papers involve cyclization and condensation reactions, which are common in the synthesis of cyclic amides and related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds synthesized in the papers are not extensively discussed. However, the antimicrobial activity of the synthesized N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides is mentioned, indicating a potential application in antibacterial treatments . The crystallographic data provided for 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives suggest insights into the solid-state properties of these compounds .
properties
IUPAC Name |
N-(4-methylidenecyclohexyl)oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9-2-4-11(5-3-9)13-12(14)10-6-7-15-8-10/h10-11H,1-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSWMFSSNSJRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)oxolane-3-carboxamide |
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